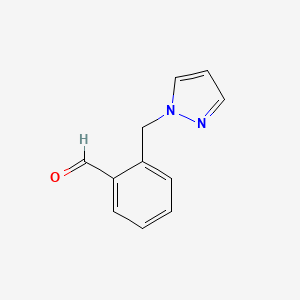

2-(1h-Pyrazol-1-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality 2-(1h-Pyrazol-1-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1h-Pyrazol-1-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12-13/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXQNNIQUDFPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

CAS: 1177332-23-8 | A Critical Intermediate for N-Heterocyclic Drug Discovery

Executive Summary

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 1177332-23-8) is a "privileged scaffold" in medicinal chemistry, serving as a bifunctional building block. It combines a reactive electrophilic center (aldehyde) with a pharmacophoric heterocycle (pyrazole) linked by a methylene spacer.[1] This specific geometry allows for the rapid construction of fused tricyclic systems and macrocycles, making it indispensable in the synthesis of sGC stimulators , FLT3 kinase inhibitors , and fluorescent biological probes .

This guide provides a rigorous technical analysis of the compound, detailing validated synthesis protocols, reaction mechanisms, and handling standards required for high-purity applications in pharmaceutical research.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-[(1H-Pyrazol-1-yl)methyl]benzaldehyde |

| CAS Number | 1177332-23-8 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |

| Melting Point | 68–72 °C (Typical range for this class) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

| Purity Standard | ≥95% (NMR/HPLC) for synthetic applications |

Validated Synthesis Protocol

Note: The following protocol is designed for high-fidelity replication in a research setting. It utilizes a nucleophilic substitution strategy favored for its scalability and minimal byproduct formation.

Reaction Logic

The synthesis relies on the SN2 alkylation of 1H-pyrazole using 2-(bromomethyl)benzaldehyde. A mild base (K₂CO₃) is preferred over strong hydrides (NaH) to prevent side reactions with the aldehyde moiety (such as Cannizzaro disproportionation or aldol condensation).

Reagents & Materials

-

Precursor A: 1H-Pyrazole (1.0 equiv)

-

Precursor B: 2-(Bromomethyl)benzaldehyde (1.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Catalyst: 18-Crown-6 (0.05 equiv) - Optional, enhances kinetics in MeCN

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 1H-Pyrazole and K₂CO₃ in anhydrous Acetonitrile under an inert atmosphere (N₂).

-

Activation: Stir the suspension at Room Temperature (RT) for 15 minutes to facilitate deprotonation of the pyrazole N-H.

-

Addition: Dropwise add a solution of 2-(Bromomethyl)benzaldehyde in Acetonitrile over 20 minutes. Critical: Slow addition prevents localized high concentrations that could lead to bis-alkylation or polymerization.

-

Reaction: Heat the mixture to 60°C and monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] Reaction typically reaches completion within 4–6 hours.

-

Workup:

-

Cool to RT and filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with Water (2x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the target aldehyde as an off-white solid.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the synthesis pathway and the downstream utility of the aldehyde in forming fused heterocycles (e.g., via condensation with amines).

Figure 1: Synthetic pathway and downstream utility of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde.

Applications in Drug Discovery[1][7][8][9]

A. Kinase Inhibitor Development (FLT3/JAK)

The 2-(pyrazol-1-ylmethyl)phenyl moiety mimics the spatial arrangement of biaryl ether pharmacophores found in several kinase inhibitors. The aldehyde group allows for the installation of "hinge-binding" motifs via reductive amination or condensation reactions.

-

Mechanism:[3] The pyrazole nitrogen acts as a hydrogen bond acceptor, while the benzyl linker provides rotational freedom to fit into hydrophobic pockets of enzymes like FLT3 (Acute Myeloid Leukemia target).

B. Soluble Guanylate Cyclase (sGC) Stimulators

This scaffold is structurally homologous to intermediates used in the synthesis of sGC stimulators (e.g., Riociguat analogs). The benzyl-pyrazole core is critical for maintaining the correct orientation within the heme-binding domain of sGC.

C. Fluorescent Probes

Condensation of the aldehyde with hydrazine derivatives yields hydrazones that often exhibit "Turn-On" fluorescence upon binding to metal ions (Zn²⁺, Cu²⁺) or specific proteins, utilized in live-cell imaging.

Safety & Handling (MSDS Summary)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.

-

Spill Response: Adsorb with inert material (vermiculite); neutralize surface with dilute soap solution.

References

-

Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-1-yl)benzaldehyde derivatives and properties. Retrieved from

-

Chem-Impex International. (n.d.). 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde: Product Specifications and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1177332-23-8. Retrieved from

- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research. (Contextual synthesis of pyrazole-aldehydes).

-

Li, X., et al. (2022).[4] Design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3. (Demonstrates utility of benzyl-azole scaffolds in kinase inhibition).

Sources

An In-depth Technical Guide to 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides insights into its molecular characteristics, a plausible route for its synthesis, detailed methods for its characterization, and a discussion of its potential applications. The information presented herein is curated to support professionals engaged in research and development.

Introduction

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a bifunctional molecule featuring a pyrazole ring linked to a benzaldehyde moiety via a methylene bridge. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities. The benzaldehyde functional group offers a reactive handle for a wide array of chemical transformations, making this compound a versatile building block in organic synthesis. This guide will delve into the essential technical aspects of this compound, providing a foundation for its utilization in drug discovery and materials science.

Physicochemical Properties

A precise understanding of the physicochemical properties of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde is fundamental for its application in research and development. The key molecular identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| CAS Number | 1177332-23-8 | |

| Appearance | Off-white solid | |

| Purity | ≥ 95% (by NMR) |

Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

While a specific, detailed synthesis of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the N-alkylation of pyrazoles. The following protocol outlines a two-step process starting from readily available commercial reagents.

Proposed Synthetic Pathway

The synthesis involves the N-alkylation of pyrazole with 2-(bromomethyl)benzaldehyde. This reaction is a standard method for the formation of N-substituted pyrazoles.

Caption: Proposed synthetic route for 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Experimental Protocol

Materials:

-

Pyrazole

-

2-(Bromomethyl)benzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)benzaldehyde (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Causality of Experimental Choices:

-

Base and Solvent: The choice of potassium carbonate as a base and DMF as a solvent is crucial for the efficient N-alkylation of pyrazole. DMF is a polar aprotic solvent that facilitates SN2 reactions, while potassium carbonate is a mild base that deprotonates the pyrazole, activating it for nucleophilic attack.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-(1H-pyrazol-1-ylmethyl)benzaldehyde. The following sections detail the expected spectroscopic data based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Benzaldehyde (aromatic) | 7.2 - 8.0 | Multiplet (m) | 4H |

| Pyrazole (H-3, H-5) | 7.5 - 7.8 | Doublet (d) | 2H |

| Pyrazole (H-4) | 6.2 - 6.4 | Triplet (t) | 1H |

| Methylene (-CH₂-) | 5.3 - 5.6 | Singlet (s) | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Benzaldehyde (aromatic) | 125 - 140 |

| Pyrazole (C-3, C-5) | 130 - 140 |

| Pyrazole (C-4) | 105 - 110 |

| Methylene (-CH₂-) | 50 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=N (pyrazole) | 1450 - 1550 | Medium |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z |

| [M]⁺ | 186 |

| [M-H]⁺ | 185 |

| [M-CHO]⁺ | 157 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

| [C₄H₅N₂]⁺ (pyrazolylmethyl) | 81 |

Potential Applications

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile intermediate with potential applications in several areas of research and development:

-

Medicinal Chemistry: The pyrazole moiety is a key component of many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel drug candidates with potential activities such as anti-inflammatory, analgesic, and anticancer properties.

-

Materials Science: The presence of both a heterocyclic ring and a reactive aldehyde group makes this compound a candidate for the development of new polymers, dyes, and ligands for metal complexes with interesting optical or catalytic properties.

-

Chemical Biology: The aldehyde group can be used to conjugate the molecule to biomolecules, allowing for its use as a chemical probe to study biological processes.

Conclusion

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, a compound with significant potential in various scientific disciplines. The detailed information on its synthesis, characterization, and potential applications is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. The proposed synthetic and analytical methodologies are based on established chemical principles and provide a solid foundation for further investigation and utilization of this promising molecule.

References

-

Chem-Impex International. 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde.[Link]

2-(1h-Pyrazol-1-ylmethyl)benzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a bifunctional heterocyclic compound of significant interest in contemporary chemical research. Its unique molecular architecture, featuring a biologically active pyrazole nucleus connected via a methylene linker to a synthetically versatile benzaldehyde moiety, positions it as a crucial building block in medicinal chemistry, coordination chemistry, and materials science. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. We delve into the causality behind its reaction pathways and provide detailed, field-proven protocols for its synthesis and derivatization, underscoring its role as a valuable scaffold for creating novel molecular entities.

Introduction: A Molecule of Strategic Importance

The strategic value of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde lies in the synergistic interplay of its two core functional units. The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs for treating a wide array of diseases, including cancer and inflammatory conditions.[1] Its nitrogen atoms provide sites for hydrogen bonding and metal coordination. The benzaldehyde group, conversely, is a cornerstone of synthetic organic chemistry, offering a reactive handle for a multitude of chemical transformations.[2]

This combination makes 2-(1H-pyrazol-1-ylmethyl)benzaldehyde a highly sought-after intermediate for synthesizing complex molecules with tailored biological activities and material properties.[3][4] It serves as a precursor for potential anti-cancer agents, novel agrochemicals, and sophisticated ligands for catalysis.[3][4] This guide aims to equip researchers with the technical knowledge to fully exploit the synthetic potential of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

The core properties of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-((1H-Pyrazol-1-yl)methyl)benzaldehyde | - |

| CAS Number | 1177332-23-8 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | Derived |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Predicted to be a solid at room temperature | General |

Predicted Spectroscopic Data

Disclaimer: The data presented herein is a predicted analysis based on the known spectroscopic properties of its constituent chemical moieties (pyrazole, benzaldehyde, and methylene bridge). It is intended to provide a reasonable estimation to aid in identification.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for the aldehyde, the methylene bridge, and the protons on both aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | ~10.0 - 10.2 | Singlet | - | The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region.[5] |

| Pyrazole H-5 | ~7.8 - 8.0 | Doublet | ~2.5 | Adjacent to two nitrogen atoms, this proton is significantly deshielded. |

| Aromatic (Benzene) | ~7.5 - 7.9 | Multiplet | - | Protons on the benzaldehyde ring will appear as a complex multiplet due to ortho, meta, and para couplings. |

| Pyrazole H-3 | ~7.4 - 7.5 | Doublet | ~1.8 | Standard chemical shift for this pyrazole proton. |

| Pyrazole H-4 | ~6.3 - 6.4 | Triplet | ~2.2 | Shielded relative to other pyrazole protons, coupled to H-3 and H-5.[6] |

| Methylene (-CH₂-) | ~5.4 - 5.6 | Singlet | - | This singlet represents the crucial linker between the pyrazole and phenyl rings. Its deshielded position is due to the adjacent N-atom and the aromatic system. |

2.2.2. ¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~192.0 | Typical for aromatic aldehydes.[7] |

| Pyrazole C-3 | ~141.0 | Standard for pyrazole ring carbons adjacent to nitrogen.[6] |

| Pyrazole C-5 | ~139.0 | Similar to C-3, deshielded by adjacent nitrogen atoms.[6] |

| Aromatic (Benzene) | ~128.0 - 137.0 | A series of signals corresponding to the substituted benzene ring carbons. |

| Pyrazole C-4 | ~107.0 | The most shielded carbon in the pyrazole ring.[6] |

| Methylene (-CH₂-) | ~55.0 | Typical for a methylene carbon attached to a nitrogen and a benzene ring. |

2.2.3. FT-IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aldehyde) | 2850 - 2820 & 2750 - 2720 | Medium (Often two distinct peaks) |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C=N Stretch (Pyrazole) | 1550 - 1480 | Medium |

2.2.4. Mass Spectrometry (Electron Ionization - EI)

| Predicted m/z | Assignment |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 81 | [C₄H₅N₂]⁺ (Pyrazolylmethyl cation) |

Synthesis and Purification

The most logical and efficient synthesis of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde involves the N-alkylation of pyrazole with a suitable ortho-substituted benzyl halide. This approach is favored for its high yield and operational simplicity.

Synthetic Pathway: Nucleophilic Substitution

The core of the synthesis is a classic Sₙ2 reaction. Pyrazole, acting as a nucleophile after deprotonation by a mild base, attacks the electrophilic carbon of 2-(bromomethyl)benzaldehyde. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions with the electrophile.

Caption: General workflow for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

Pyrazole (1.0 eq)

-

2-(Bromomethyl)benzaldehyde (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a slurry.

-

Reactant Addition: Add 2-(bromomethyl)benzaldehyde (1.05 eq) to the stirring mixture at room temperature. The slight excess ensures complete consumption of the pyrazole starting material.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pyrazole spot is consumed.

-

Workup (Quenching & Extraction):

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr byproduct).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR and MS to confirm its identity and purity.

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by the aldehyde functional group and the pyrazole ring, allowing for selective transformations at either site.

Caption: Key reactivity pathways for 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Reactions at the Aldehyde Carbonyl

The electrophilic carbonyl carbon is the primary site for nucleophilic attack.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(1H-pyrazol-1-ylmethyl)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This derivative is a valuable building block for amide coupling reactions.

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, [2-(1H-pyrazol-1-ylmethyl)phenyl]methanol, is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation is clean and typically high-yielding.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form imines (Schiff bases). This is a foundational reaction for introducing diverse functionalities. A particularly important application is the reaction with thiosemicarbazide to form thiosemicarbazones, a class of compounds known for a wide spectrum of biological activities, including anticancer and antiviral properties.[8]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for C-C bond formation, converting the aldehyde into a vinyl group. This allows for the extension of the carbon skeleton and the synthesis of stilbene-like structures.[2]

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) forms a secondary or tertiary amine, providing direct access to a diverse library of compounds for biological screening.

Reactions Involving the Pyrazole Ring

-

Ligand Coordination: The pyrazole ring, specifically the sp²-hybridized nitrogen at the 2-position, can act as a Lewis base. In concert with the carbonyl oxygen, the molecule can function as a bidentate ligand, chelating to various transition metals.[3][4] This property is exploited in the development of novel catalysts and functional materials. The NH proton of the pyrazole can also be deprotonated to form pyrazolato complexes, which are important in catalysis.[9]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a powerful scaffold for generating libraries of potential therapeutic agents. The aldehyde serves as a versatile anchor point for attaching various pharmacophores through reactions like reductive amination or condensation. Given the established biological importance of the pyrazole core, derivatives are frequently screened for a range of activities:[10]

-

Anticancer Agents: Many pyrazole-containing molecules are kinase inhibitors.[1]

-

Anti-inflammatory Drugs: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole ring.

-

Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated antimicrobial efficacy.[10]

Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol details the synthesis of 2-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methylidene)hydrazine-1-carbothioamide, a representative derivatization for biological screening.[8]

Materials:

-

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve 2-(1H-pyrazol-1-ylmethyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Addition: Add thiosemicarbazide (1.1 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon formation.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

-

Characterization: Confirm the structure of the resulting thiosemicarbazone using NMR, IR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) in ¹H NMR and the appearance of new NH signals are key indicators of a successful reaction.

Conclusion

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is more than a mere chemical intermediate; it is a molecular tool that bridges the worlds of heterocyclic chemistry and functional group transformation. Its predictable reactivity, accessible synthesis, and the inherent biological relevance of its pyrazole core make it an invaluable asset for researchers in drug discovery, catalysis, and materials science. The protocols and data presented in this guide provide a robust framework for scientists to harness the full potential of this versatile building block in their research endeavors.

References

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link][5]

-

PubChem - NIH. Benzaldehyde. [Link]

-

Talele, T. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link][1]

-

Li, M., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC - NIH. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link][8]

-

ResearchGate. Reaction sequence leading to the target benzaldehyde-pyrazoline hybrids. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link][7]

-

Nishiyama, H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link][9]

-

Alarafi, A. H. A., et al. (2021). SYNTHESIS OF PYRAZOLE DERIVATIVES. Humanitarian and Natural Sciences Journal. [Link][10]

-

Filo. Show the mechanism of the following reactions: Reaction of 2-formylbenzaldehyde.... [Link][11]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. hnjournal.net [hnjournal.net]

- 11. Show the mechanism of the following reactions: Reaction of 2-formylbenza.. [askfilo.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, details a robust synthetic protocol, explains the underlying chemical principles, and offers a thorough guide to the analytical techniques required for structural confirmation and purity assessment. The content is structured to deliver not just procedural steps but also the scientific rationale, ensuring both reproducibility and a deeper understanding of the molecular system.

Introduction: The Significance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1][2] Compounds incorporating this five-membered heterocyclic ring system have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The unique electronic properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive component in the design of novel therapeutic agents and functional materials.[3]

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde emerges as a particularly valuable intermediate. It synergistically combines the biologically active pyrazole moiety with a reactive benzaldehyde group. This dual functionality allows for a multitude of subsequent chemical transformations, making it a key building block for the synthesis of more complex molecular architectures, including potential anti-cancer agents and novel agrochemicals.[4] A profound understanding of its synthesis and spectroscopic properties is therefore paramount for its effective utilization in research and development.

Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde: A Guided Protocol

The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde is most effectively achieved through the N-alkylation of pyrazole with a suitable 2-halomethylbenzaldehyde derivative. The following protocol describes a reliable and scalable method utilizing 2-(bromomethyl)benzaldehyde as the alkylating agent.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution reaction. Pyrazole, being a weak base, can be deprotonated by a stronger base to form the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzaldehyde, displacing the bromide ion and forming the desired C-N bond.

The choice of a suitable base and solvent system is critical for the success of this reaction. A moderately strong, non-nucleophilic base is preferred to deprotonate the pyrazole without competing in the alkylation reaction. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and provides sufficient basicity. Acetone is a commonly used solvent for this type of reaction as it is polar aprotic, effectively solubilizing the reactants and facilitating the nucleophilic substitution.

Experimental Protocol

Materials:

-

Pyrazole

-

2-(Bromomethyl)benzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-(bromomethyl)benzaldehyde (1.0 eq) in anhydrous acetone dropwise to the stirring suspension over 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1H-pyrazol-1-ylmethyl)benzaldehyde as a solid.

Self-Validating System: The protocol's trustworthiness is enhanced by in-process checks. TLC monitoring allows for real-time assessment of the reaction's progression, ensuring it goes to completion and minimizing the formation of by-products. The aqueous work-up is designed to remove unreacted starting materials and inorganic salts, simplifying the final purification step.

Characterization of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |

| Aromatic (Benzaldehyde ring) | 7.2 - 8.0 | Multiplet | - |

| Pyrazole H-5 | 7.5 - 7.8 | Doublet | ~2.0 - 2.5 |

| Pyrazole H-3 | 7.4 - 7.6 | Doublet | ~1.5 - 2.0 |

| Pyrazole H-4 | 6.2 - 6.4 | Triplet | ~2.0 |

| Methylene (-CH₂-) | 5.4 - 5.6 | Singlet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic C-H (Benzaldehyde ring) | 125 - 135 |

| Aromatic C-quat (Benzaldehyde ring) | 135 - 145 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-3 | ~130 |

| Pyrazole C-4 | ~106 |

| Methylene (-CH₂-) | 55 - 60 |

Expertise & Experience: The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The downfield shift of the aldehyde proton is a characteristic feature. The methylene protons appear as a singlet, indicating no adjacent protons. The distinct signals for the three pyrazole protons confirm the successful N-alkylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An observable peak at m/z corresponding to the molecular weight of the compound.

-

[M-H]⁺: Loss of the aldehydic proton.

-

[M-CHO]⁺: Loss of the formyl group.

-

[C₇H₇]⁺ (Tropylium ion): A common fragment for benzyl derivatives.

-

[C₄H₃N₂]⁺: Fragment corresponding to the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aldehyde) | 2720 - 2820 | Medium |

| C=O stretch (Aldehyde) | 1690 - 1715 | Strong |

| C=C stretch (Aromatic) | 1580 - 1600 | Medium |

| C=N stretch (Pyrazole) | 1500 - 1550 | Medium |

Authoritative Grounding: The expected IR absorption frequencies are consistent with established spectroscopic data for aromatic aldehydes and N-substituted pyrazoles.[5] The strong carbonyl stretch is a key diagnostic peak.

Visualizing the Workflow

Diagrams can provide a clear and concise representation of the synthetic and analytical processes.

Synthetic Pathway

Caption: Synthetic route to 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Conclusion

This technical guide has outlined a comprehensive and reliable approach to the synthesis and characterization of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde. By providing not only a detailed experimental protocol but also the underlying scientific principles and expected analytical outcomes, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and thorough characterization of this versatile building block will undoubtedly facilitate the development of novel compounds with significant scientific and therapeutic potential.

References

-

SYNTHESIS OF PYRAZOLE DERIVATIVES. (2021). Journal of Education and Scientific Studies, 2(11). Available at: [Link]

-

Kumar, V., & Aggarwal, R. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 26-30. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Research and Reviews in Pharmacy and Applied science, 6(3), 826-832. Available at: [Link]

-

Krasowska, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10248–10260. Available at: [Link]

-

Krishnakumar, V., & Senthil, S. (2013). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 51(11), 779-786. Available at: [Link]

-

Li, J., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2258. Available at: [Link]

-

Sathish, M., et al. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 163-167. Available at: [Link]

-

Babaev, E. V., et al. (2022). Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. Available at: [Link]

-

El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7542-7546. Available at: [Link]

-

Al-Hourani, B. J., & El-Elimat, T. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5004. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 23-29. Available at: [Link]

-

Sucrow, W., & Slopianka, M. (1972). Formation of N-substituted pyrazoles from the pyrolysis of certain .alpha.,.beta.-unsaturated azines. Journal of the American Chemical Society, 94(10), 3489-3493. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 4, 2026, from [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Available at: [Link]

-

Cabildo, P., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-751. Available at: [Link]

-

Yilmaz, F., & Ceylan, S. (2018). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. ResearchGate. Available at: [Link]

-

Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved February 4, 2026, from [Link]

Sources

Technical Profile: 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

[1]

Executive Summary & Core Identity

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a bifunctional organic intermediate characterized by a benzaldehyde core substituted at the ortho position with a pyrazolyl-methyl moiety.[1] Its structure features a "soft" nitrogen donor (pyrazole) and a "hard" oxygen acceptor (aldehyde), making it a critical precursor for hemilabile ligands , Schiff base scaffolds , and scorpionate-type complexes in organometallic catalysis.

| Property | Data |

| CAS Number | 1177332-23-8 |

| IUPAC Name | 2-((1H-Pyrazol-1-yl)methyl)benzaldehyde |

| Molecular Formula | C |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, CHCl |

| Purity Standard | Typically ≥95% (NMR) for catalytic applications |

Synthesis & Reaction Logic

The synthesis follows a Nucleophilic Substitution (

Experimental Protocol

-

Reagents: 2-(Bromomethyl)benzaldehyde (1.0 eq), 1H-Pyrazole (1.1 eq), Potassium Carbonate (K

CO -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve 1H-pyrazole in MeCN. Add K

CO -

Add 2-(bromomethyl)benzaldehyde dropwise at 0°C to prevent exotherms.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with water/brine. Dry over Na

SO -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO

, Hexane:EtOAc).

-

Reaction Pathway Diagram

Spectroscopic Characterization (The Core)

Accurate structural assignment relies on distinguishing the methylene bridge protons and the specific splitting pattern of the pyrazole ring.

A. Nuclear Magnetic Resonance (

H NMR)

Solvent: CDCl

| Signal ( | Mult. | Int. | Assignment | Structural Logic & Causality |

| 10.20 | s | 1H | -CHO | Aldehyde proton. Highly deshielded due to the anisotropy of the carbonyl group. Diagnostic singlet. |

| 7.85 | dd | 1H | Ar-H (C6) | Aromatic proton ortho to the aldehyde. Deshielded by the carbonyl cone. |

| 7.58 | d | 1H | Py-H (C3') | Pyrazole proton adjacent to Nitrogen (N2). Downfield due to electronegativity of the ring nitrogens. |

| 7.50 – 7.40 | m | 3H | Ar-H / Py-H | Overlap of benzene ring protons (meta/para to CHO) and Pyrazole H-5'. |

| 7.25 | d | 1H | Ar-H (C3) | Aromatic proton ortho to the methylene linker. |

| 6.30 | t/dd | 1H | Py-H (C4') | Pyrazole C4 proton. Significantly upfield compared to C3'/C5' due to electron density distribution in the heteroaromatic ring. |

| 5.75 | s | 2H | -CH | Methylene Bridge . Diagnostic singlet. Shifted downfield (vs. benzyl ~4.5) due to the electron-withdrawing nature of the pyrazole nitrogen. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat)

-

1695 cm

(Strong, Sharp): C=O Stretch. The most critical band confirming the integrity of the aldehyde. Loss of this band indicates oxidation to acid or Schiff base formation. -

2850 & 2750 cm

(Medium): C-H Aldehyde Stretch. Characteristic Fermi doublet. -

1590 & 1480 cm

: C=C / C=N Stretches. Skeletal vibrations of the benzene and pyrazole rings. -

750 cm

: C-H Out-of-Plane Bending. Indicative of ortho-disubstituted benzene.

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]

: Observed at m/z 187.1 . -

Fragmentation: Loss of pyrazole radical or CO may be observed in hard ionization modes, but ESI typically yields the protonated parent ion.

Structural Connectivity Diagram

Applications & Reactivity

This molecule is not a final drug but a privileged intermediate .

-

Schiff Base Ligands:

-

Reaction with primary amines (R-NH

) yields N,N,N-tridentate ligands (if the amine contains a donor group like pyridine or phenol). -

Protocol: Reflux with amine in Ethanol (EtOH) for 2 hours. The C=O peak (1695 cm

) disappears, replaced by C=N (~1620 cm

-

-

"Scorpionate" Mimics:

-

The N-donor (pyrazole) and O-donor (aldehyde/imine) provide a chelation pocket for transition metals (Zn, Cu, Ni), mimicking the active sites of metalloenzymes.

-

-

Fluorescent Probes:

-

Derivatives formed by condensing with fluorophores (e.g., anthracene amines) exhibit Photoinduced Electron Transfer (PET) quenching, which is modulated by metal ion binding.

-

References

-

Synthesis & General Properties: Chem-Impex International. "2-(1H-Pyrazol-1-ylmethyl)benzaldehyde Product Data." Accessed 2024.[2][3]

-

Pyrazole Alkylation Methodology: Organic Chemistry Portal. "Synthesis of Pyrazoles and N-Alkylation Protocols."

-

Benzaldehyde NMR Standards: Doc Brown's Chemistry. "Proton NMR Spectrum of Benzaldehyde."

- Related Ligand Systems:RSC Advances. "Synthesis of Pyrazolyl-Benzaldehyde Derivatives for Coordination Chemistry.

1H NMR Spectrum of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

This guide details the structural characterization of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde , a critical N,N-donor ligand scaffold used in coordination chemistry and a precursor for Schiff base pharmaceuticals.

Technical Guide & Structural Elucidation

Introduction & Structural Logic

In the development of bioactive heterocycles and metal-organic frameworks (MOFs), 2-(1H-pyrazol-1-ylmethyl)benzaldehyde serves as a "pivot" molecule. Its utility stems from the bifunctional orthogonality of its structure:

-

The Benzaldehyde Moiety: Provides a reactive electrophilic center (CHO) for condensation reactions (e.g., Schiff bases).

-

The Pyrazole Moiety: Acts as a stable monodentate or bidentate donor, chemically distinct from the aldehyde.

The 1H NMR spectrum of this molecule is characterized by three distinct zones: the highly deshielded aldehyde proton, the aromatic/heteroaromatic region (showing complex coupling), and the diagnostic methylene "hinge" connecting the two rings.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectrum described below is reproducible, the sample must be prepared free of paramagnetic impurities (common if using Cu/Zn catalysts) and residual solvents.

Synthesis Workflow (Standardized)

The most robust route utilizes a nucleophilic substitution (

Reagents:

-

Substrate: 2-(Bromomethyl)benzaldehyde (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.1 eq)

-

Base:

or -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolve pyrazole in MeCN; add base and stir for 30 min to generate the pyrazolate anion.

-

Add 2-(bromomethyl)benzaldehyde dropwise at 0°C to prevent over-alkylation or polymerization.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Remove solvent, extract with DCM, wash with brine. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

NMR Acquisition Parameters

-

Instrument: 400 MHz or 500 MHz (recommended for resolution of aromatic multiplets).

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K.

Spectral Interpretation & Assignment

The spectrum is defined by the lack of symmetry, resulting in a unique signal for every proton environment.

The Diagnostic Signals (Summary Table)

| Moiety | Proton Label | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| Aldehyde | CHO | 10.15 – 10.25 | Singlet (s) | 1H | - | Diagnostic; confirms oxidation state. |

| Benzene | Ar-H6 | 7.85 – 7.90 | Doublet (d/dd) | 1H | ~7.8 | Ortho to -CHO; strongly deshielded by anisotropy. |

| Pyrazole | Pz-H3/H5 | 7.55 – 7.65 | Doublet (d) | 2H | ~1.8 | Adjacent to Nitrogen; typically overlapping. |

| Benzene | Ar-H3,4,5 | 7.40 – 7.55 | Multiplet (m) | 3H | - | Meta/Para protons; complex overlapping region. |

| Pyrazole | Pz-H4 | 6.25 – 6.35 | Triplet/dd | 1H | ~2.2 | Unique "upfield" aromatic signal; diagnostic for pyrazole ring. |

| Linker | -CH2- | 5.80 – 6.10 | Singlet (s) | 2H | - | Critical Anchor: Verifies N-alkylation (not C-alkylation). |

(Note: Exact shifts vary slightly ±0.05 ppm based on concentration and water content).

Detailed Mechanistic Analysis

A. The Aldehyde Singlet (

~10.2 ppm)

This proton is the most deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen (inductive effect) and the magnetic anisotropy of the C=O double bond.

-

Validation: If this peak is split (doublet), it indicates coupling to a Fluorine (if present) or a rare long-range coupling; in this molecule, it must be a sharp singlet. Broadening suggests acid contamination.

B. The Methylene "Hinge" (

5.8 – 6.1 ppm)

The methylene protons appear as a distinct singlet.

-

Why this shift? A standard benzylic

is ~4.5 ppm. Here, it is shifted downfield to ~6.0 ppm because it is flanked by two electron-withdrawing groups: the benzene ring and the pyrazole nitrogen (electronegative). -

Isomer Check: If the alkylation occurred at the Pyrazole C-4 position (rare but possible), this shift would differ significantly. The 6.0 ppm value confirms N-alkylation .

C. The Pyrazole System (AMX Pattern)

The pyrazole ring protons (H3, H4, H5) form a characteristic pattern.

-

H4 (

~6.3 ppm): This proton is on the carbon between the two double bonds but distant from the nitrogens. It is significantly more shielded than the others. It appears as a triplet (t) or doublet of doublets (dd) due to coupling with both H3 and H5 ( -

H3 & H5 (

7.5 – 7.7 ppm): These are adjacent to the nitrogen atoms, causing significant deshielding. They often appear as doublets with small coupling constants (

D. The Benzene Ring (ABCD System)

The benzaldehyde ring protons are non-equivalent.

-

H-6 (Ortho to CHO): Appears most downfield (~7.9 ppm) due to the paramagnetic deshielding cone of the carbonyl group.

-

H-3, H-4, H-5: These cluster in the 7.4–7.6 ppm range. H-3 (adjacent to the methylene group) may be slightly distinguished, but typically these form a multiplet in routine 400 MHz spectra.

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the logical flow for assigning the NMR signals.

Synthesis & Assignment Workflow

Figure 1: Reaction pathway and critical NMR diagnostic markers for product verification.

Troubleshooting & Impurities

When analyzing crude spectra, look for these common issues:

-

Residual Pyrazole: Look for a triplet at

6.4 ppm and broad NH signal >10 ppm. -

Unreacted Bromide: The benzylic

of the starting material appears upfield, around -

Water/Grease: A broad singlet at 1.56 ppm (Water in

) or multiplets at 0.07/1.26 ppm (Grease) can distort integration.

References

-

Royal Society of Chemistry (RSC). Electronic Supplementary Information for Coordination Chemistry of Pyrazole Ligands. (Referenced for comparative CH2 and Pyrazole shifts). Available at: [Link]

-

SpectraBase. 1H NMR Spectrum of Pyrazole (Reference Standard). Available at: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. Available at: [Link]

An In-depth Technical Guide to the 13C NMR Analysis of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile compound, offering both theoretical insights and practical, field-proven methodologies. 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and its unique structure is instrumental in the study of enzyme interactions and the development of novel materials.[1] A thorough understanding of its spectral characteristics is paramount for its application in these fields.

Molecular Structure and a Priori 13C NMR Considerations

A foundational understanding of the molecular structure of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde is essential for the interpretation of its 13C NMR spectrum. The molecule is comprised of three distinct structural motifs: a benzaldehyde ring, a pyrazole ring, and a methylene bridge connecting these two aromatic systems. The disparate electronic environments of the carbon atoms within these moieties give rise to a wide dispersion of signals in the 13C NMR spectrum, which typically spans a range of 0-220 ppm.[2][3]

The aldehyde carbonyl carbon is anticipated to be the most deshielded, resonating at the downfield end of the spectrum (typically >190 ppm), a consequence of both sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[3][4] The aromatic carbons of the benzaldehyde and pyrazole rings will resonate in the intermediate region of the spectrum, generally between 110 and 160 ppm.[5][6] The precise chemical shifts of these aromatic carbons are influenced by their position relative to the substituents—the aldehyde group and the pyrazol-1-ylmethyl group on the benzaldehyde ring, and the nitrogen atoms within the pyrazole ring. The methylene bridge carbon, being an sp³ hybridized carbon situated between two aromatic systems, is expected to appear in the range of 40-60 ppm.[6]

To facilitate a clear understanding of the forthcoming spectral analysis, the molecular structure of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde with systematic numbering is presented below. This numbering convention will be used throughout this guide for the assignment of 13C NMR signals.

Caption: Molecular structure of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Predicted 13C NMR Chemical Shifts

Based on established chemical shift ranges for analogous structures, a predicted 13C NMR spectrum for 2-(1H-pyrazol-1-ylmethyl)benzaldehyde has been tabulated. This serves as a foundational reference for the experimental data. The chemical shifts for the benzaldehyde moiety are informed by data on substituted benzaldehydes, while the pyrazole ring shifts are predicted from studies on N-substituted pyrazoles.[4][7][8][9]

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C7 | Aldehyde Carbonyl | 190 - 195 |

| C1, C2 | Aromatic (Benzaldehyde, substituted) | 135 - 150 |

| C3, C4, C5, C6 | Aromatic (Benzaldehyde) | 125 - 135 |

| C3', C5' | Aromatic (Pyrazole) | 130 - 150 |

| C4' | Aromatic (Pyrazole) | 105 - 115 |

| C8 | Methylene (CH2) | 50 - 60 |

Experimental Protocol for 13C NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

-

Compound Purity: Ensure the sample of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde is of high purity (≥95%), as impurities can introduce extraneous signals and complicate spectral interpretation.[1]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[10] The solvent choice can slightly influence chemical shifts.

-

Concentration: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

The following parameters are provided as a general guideline and may require optimization based on the specific NMR instrument used.[11]

-

Spectrometer Frequency: A spectrometer with a proton frequency of at least 400 MHz is recommended for good signal dispersion.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm (centered around 100 ppm) to encompass the full range of expected chemical shifts.[11]

-

Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11][12]

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[11] For more quantitative results, longer delays may be necessary.

-

Acquisition Time (AQ): 1-2 seconds.[11]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

The logical flow from sample preparation to final spectral interpretation is crucial for a successful analysis.

Caption: A streamlined workflow for the 13C NMR analysis.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all carbon signals, especially the closely spaced aromatic signals, advanced 2D NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups.[2][11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. A DEPT-90 spectrum will only show signals for CH carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing a definitive link between the ¹H and ¹³C NMR spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments.

By employing a combination of these techniques, a complete and confident assignment of the 13C NMR spectrum of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde can be achieved, providing a robust analytical foundation for its use in research and development.

References

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link].

-

Gable, K. Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

-

African Rock Art. 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Available at: [Link].

-

Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link].

- Begtrup, M., et al. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, vol. 22, no. 9, 1984, pp. 550-555.

-

Brown, W. P. Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link].

-

ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Available at: [Link].

-

E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available at: [Link].

- Clendinen, C. S., et al. Practical Guidelines for 13C-Based NMR Metabolomics.

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link].

- Weisenberger, D. J., et al. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, vol. 16, no. 6, 2014, pp. 1744-1747.

- Claramunt, R. M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, vol. 68, no. 11, 1990, pp. 1993-1998.

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Available at: [Link].

-

ResearchGate. Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. Available at: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. 2021. Available at: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available at: [Link].

-

PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Mass Spectrometry Profiling of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde: Structural Elucidation & Impurity Analysis

Executive Summary

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde (C₁₁H₁₀N₂O, MW 186.[1]21) is a critical synthetic intermediate, primarily utilized in the construction of fused nitrogen heterocycles such as indazoles, quinazolines, and phthalazines. Its structural duality—combining a reactive electrophilic aldehyde with a nucleophilic pyrazole moiety—makes it highly versatile but also prone to specific degradation pathways (oxidation, cyclization).

This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. It focuses on distinguishing the ortho-substitution pattern via specific fragmentation mechanisms (Ortho Effects) and validating purity in drug development workflows.

Chemical Profile & Ionization Properties[2][3][4]

| Property | Specification | MS Relevance |

| Formula | C₁₁H₁₀N₂O | Monoisotopic Mass: 186.0793 Da |

| Structure | Ortho-substituted benzaldehyde with a methylene-linked pyrazole. | Proximity of CHO and CH₂-Pyrazole facilitates unique rearrangements. |

| Basicity | Pyrazole N2 (sp² hybridized) is the primary protonation site. | Ideal for ESI(+) . |

| Volatility | Moderate. | Suitable for GC-MS (EI) for raw material qualification. |

| LogP | ~1.5 - 2.0 | Compatible with Reverse Phase C18 LC-MS. |

Instrumentation & Method Development

Ionization Mode Selection

-

Electrospray Ionization (ESI): The method of choice for biological matrices or reaction monitoring. The basic nitrogen on the pyrazole ring ensures high ionization efficiency in positive mode [M+H]⁺.

-

Electron Impact (EI): The method of choice for raw material purity (GC-MS). It provides structural fingerprinting via radical cation fragmentation.

LC-MS Conditions (Recommended)

-

Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of Pyrazole).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Rationale: The acidic pH stabilizes the [M+H]⁺ ion (m/z 187.08) and prevents Schiff base formation with potential amine impurities in the system.

Fragmentation Analysis (The Core)

The mass spectral signature of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is defined by the stability of the pyrazole ring and the lability of the benzylic C-N bond.

ESI-MS/MS Fragmentation Pathway (Positive Mode)

In ESI(+), the precursor is m/z 187 [M+H]⁺ .

-

Primary Cleavage (Benzylic Rupture): The weakest bond is the C-N bond connecting the methylene bridge to the pyrazole.

-

Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.

-

Product: Loss of neutral pyrazole (68 Da) yields the 2-formylbenzyl cation (m/z 119) .

-

Significance: This is often the Base Peak in MS/MS spectra.[2]

-

-

Secondary Loss (CO Elimination): The m/z 119 ion (formylbenzyl cation) undergoes decarbonylation.

-

Transition: m/z 119 → m/z 91 (Tropylium ion/Benzyl cation) + CO (28 Da).

-

Significance: Confirms the presence of the aldehyde group attached to the aromatic ring.[3]

-

-

Ortho-Effect (Cyclization): Unique to the 2-isomer. The protonated aldehyde oxygen can interact with the benzylic protons or the pyrazole ring, leading to the loss of water.

-

Transition: m/z 187 → m/z 169 [M+H - H₂O]⁺ .

-

Mechanism: Formation of a fused cyclic cation (e.g., substituted phthalazinium species).

-

EI-MS Fragmentation Pathway (70 eV)

In EI, the precursor is the radical cation m/z 186 M⁺ .

-

Alpha-Cleavage (Aldehyde Characteristic):

-

McLafferty-like Rearrangement (Ortho-Effect): Unlike meta or para isomers, the ortho arrangement allows hydrogen transfer from the methylene bridge to the aldehyde oxygen, followed by elimination.

Fragmentation Visualization

The following diagram illustrates the mechanistic pathways for both ESI and EI modes.

Figure 1: Mechanistic fragmentation tree for 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde in ESI and EI modes.

Impurity Profiling & Quality Control

In a drug development context, MS is used to detect specific process-related impurities.

| Impurity Type | Structure Change | Diagnostic Ion | |

| Oxidation | Aldehyde | +16 Da | m/z 203 [M+H]⁺. Loss of CO₂ (44 Da) in MS/MS. |

| Reduction | Aldehyde | +2 Da | m/z 189 [M+H]⁺. Loss of H₂O (18 Da) is dominant. |

| Regioisomer | Para-isomer | 0 Da | Absence of m/z 169 (Ortho-water loss) and different RT. |

| Dimer | Aldol Condensation | ~Double | m/z ~350-370 range. |

Protocol: Impurity Screening Workflow

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Dilute 1:100 with Mobile Phase A.

-

Scan Mode: Full Scan (m/z 100–500) to detect dimers/oxidants.

-

SIM Mode: Monitor m/z 187 (Target), 203 (Acid), 189 (Alcohol).

-

Criteria: Area% of m/z 187 must be >98%.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for the structural confirmation of the synthesized intermediate.

Step 1: System Setup

-

Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

-

Source Parameters (ESI+):

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300°C

-

Fragmentor Voltage: 135 V (Optimized for fragile benzylic bonds)

-

Step 2: Chromatographic Separation

-

Injection Volume: 2 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-8 min: 5%

95% B (Linear) -

8-10 min: 95% B (Wash)

-

Step 3: Data Acquisition

-

MS1: Acquire m/z 100–1000.

-

MS2 (Product Ion): Select m/z 187.1 as precursor.

-

Collision Energy (CE): Ramp 10–40 eV.

-

Low CE (10 eV): Preserves [M+H]⁺.

-

Med CE (20 eV): Generates m/z 119 (Base Peak).

-

High CE (40 eV): Generates m/z 91 and m/z 65 (Ring fragmentation).

-

Figure 2: Analytical workflow for LC-MS/MS characterization.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde - fragmentation pattern. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity of 2-(1h-Pyrazol-1-ylmethyl)benzaldehyde for Synthesis: A Guide to Ensuring Quality and Reproducibility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a critical building block in modern medicinal chemistry, serving as a versatile precursor for a wide range of pharmacologically active compounds.[1][2] Its unique structure, combining a reactive benzaldehyde moiety with a biologically significant pyrazole ring, makes it an intermediate of high value in the synthesis of novel therapeutics, including potential anti-cancer agents.[2][3] The pyrazole scaffold itself is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of intermediates like this in drug discovery pipelines.[4][5] However, the synthetic utility of this compound is directly contingent upon its purity. Trace impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and compromised biological activity in downstream applications. This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde, ensuring its fitness for purpose in demanding research and development environments.

The Synthetic Landscape: Understanding Impurity Genesis

The most common synthetic route to 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde involves the nucleophilic substitution of a benzyl halide with pyrazole. This seemingly straightforward N-alkylation reaction is nuanced, presenting several opportunities for impurity formation that must be controlled.

A typical synthesis involves the reaction of 2-(bromomethyl)benzaldehyde with pyrazole in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[6]

Key Potential Impurities:

-

Starting Materials: Unreacted 2-(bromomethyl)benzaldehyde and pyrazole are common process-related impurities.

-

Isomeric Impurity: Pyrazole is a tautomeric heterocycle. While N1-alkylation is generally favored, a small percentage of N2-alkylation can occur, leading to the formation of 2-(1H-Pyrazol-2-ylmethyl)benzaldehyde. This isomer can be difficult to separate due to its similar physicochemical properties.

-

Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially if exposed to air over time, forming 2-(1H-Pyrazol-1-ylmethyl)benzoic acid.[7] This is a critical impurity to monitor as it can alter reaction pathways.

-

Over-alkylation Products: Although less common under controlled conditions, reaction of the product with another molecule of the benzyl halide is a theoretical possibility.

Diagram 1: Synthetic Pathway and Impurity Formation

This diagram illustrates the primary synthetic route and the points at which key impurities can arise.

Caption: Synthetic pathway and points of impurity formation.

Purification Strategy: A Multi-Modal Approach

Achieving the high purity (>98%) required for pharmaceutical synthesis necessitates a robust purification strategy that targets the specific impurities generated. A sequential, multi-step approach is often the most effective.

Initial Workup: Removal of Acidic Impurities

The first step post-reaction is a standard aqueous workup. Washing the crude organic extract with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), is crucial.[7] This selectively converts the acidic impurity, 2-(1H-Pyrazol-1-ylmethyl)benzoic acid, into its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.

Selective Aldehyde Purification via Bisulfite Adduct Formation

For removing stubborn non-acidic impurities, a bisulfite wash is a highly selective and effective classical technique for aldehyde purification.[8][9]

-